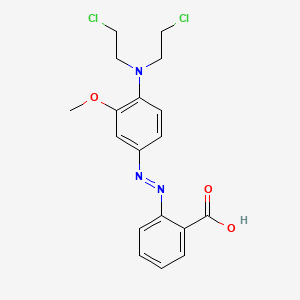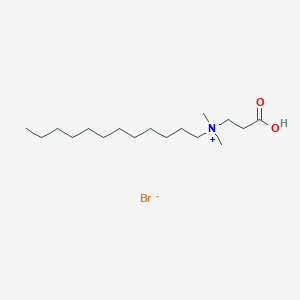
N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium bromide: is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound features a long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium group, which allows it to interact with both hydrophobic and hydrophilic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium bromide typically involves the quaternization of N,N-dimethyldodecylamine with 3-bromopropionic acid. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the process. The final product is often obtained in high purity through multiple purification steps, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dodecyl chain, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines under specific conditions.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide or chloride ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or sodium chloride in aqueous or alcoholic solutions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Tertiary amines.
Substitution: Corresponding quaternary ammonium salts with different anions.
Scientific Research Applications
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
- Acts as a phase transfer catalyst in organic synthesis.
Biology:
- Employed in the formulation of antimicrobial agents due to its ability to disrupt microbial cell membranes.
- Used in cell culture media to enhance cell growth and viability.
Medicine:
- Investigated for its potential use in drug delivery systems due to its surfactant properties.
- Studied for its role in enhancing the efficacy of certain pharmaceuticals.
Industry:
- Utilized in the production of personal care products such as shampoos and conditioners.
- Used in the formulation of cleaning agents and detergents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic dodecyl chain interacts with hydrophobic substances, while the hydrophilic quaternary ammonium group interacts with water and other polar substances. This dual interaction allows the compound to reduce surface tension and enhance the solubility of various substances. In biological systems, it can disrupt cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
- N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium chloride
- N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium hydroxide
- N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium iodide
Uniqueness: N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium bromide is unique due to its specific bromide ion, which can influence its reactivity and solubility compared to its chloride, hydroxide, and iodide counterparts. The bromide ion can also affect the compound’s antimicrobial properties and its interaction with other substances in various applications.
Properties
CAS No. |
49563-93-1 |
|---|---|
Molecular Formula |
C17H36BrNO2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-carboxyethyl-dodecyl-dimethylazanium;bromide |
InChI |
InChI=1S/C17H35NO2.BrH/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17(19)20;/h4-16H2,1-3H3;1H |
InChI Key |
HNZGLSCQAAGGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCC(=O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid](/img/structure/B14666524.png)
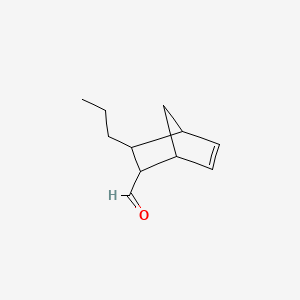
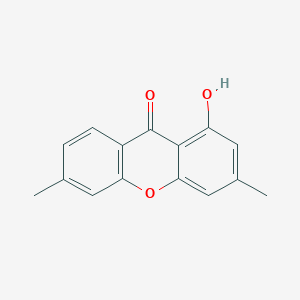
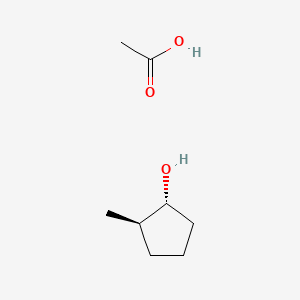
![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
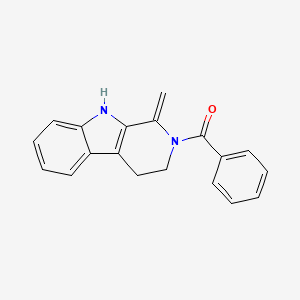
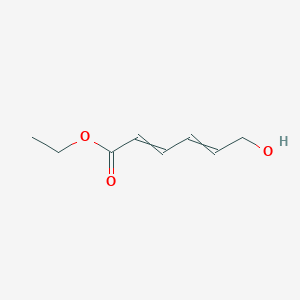


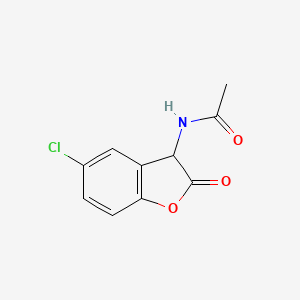
![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)
